AhR Agonist Potency Shift: 3-Chlorophenyl Isomer vs. 4-Chlorophenyl Isomers
In an AhR agonist program, the positional isomer 6-bromo-2-(4-chlorophenyl)-[1,2,4]triazolo[1,5-a]pyridine demonstrated an EC50 of 0.83 nM in a HepG2-Lucia AhR cell-based reporter assay [1]. While the 4-chlorophenyl isomer is a potent agonist, earlier SAR from the same scaffold family shows that the most active compound, 6-bromo-2-(4-bromophenyl) (12a), achieved an EC50 of 0.03 nM, and other substituent changes caused dramatic potency shifts [2]. The meta-chlorine orientation in 7-Bromo-2-(3-chlorophenyl)-[1,2,4]triazolo[1,5-a]pyridine represents a distinct and unexplored vector within this SAR, offering a potentially novel interaction profile that differs fundamentally from the characterized para-substituted analogs.
| Evidence Dimension | AhR Agonist Potency (EC50) |
|---|---|
| Target Compound Data | No direct activity reported yet (novel SAR vector). Structure features a 3-chlorophenyl group and 7-bromo substitution. |
| Comparator Or Baseline | 6-bromo-2-(4-chlorophenyl) isomer: EC50 = 0.83 nM; 6-bromo-2-(4-bromophenyl) (12a): EC50 = 0.03 nM |
| Quantified Difference | Not calculable for this compound until direct testing. The structural difference results in entirely distinct SAR with a >27-fold potency difference observed between two 4-substituted analogs alone. |
| Conditions | HepG2-Lucia AhR cell-based reporter assay (Human) |
Why This Matters
For researchers building AhR-focused triazolopyridine libraries, this compound provides an essential missing data point to map the SAR around the phenyl ring's 3-position, which cannot be studied using commercially available 4-substituted analogs.
- [1] MolBiC Bioactivity Database. Bioactivity data for 6-bromo-2-(4-chlorophenyl)-[1,2,4]triazolo[1,5-a]pyridine (CID 71743981) against Aryl hydrocarbon receptor (AhR). View Source
- [2] Tian, C., et al. (2022). Identification of triazolopyridine derivatives as a new class of AhR agonists and evaluation of anti-psoriasis effect in a mouse model. European Journal of Medicinal Chemistry, 231, 114122. View Source
